- Metal-free catalytic C-H bond activation and borylation of heteroarenes, Science (Washington, 2015, 349(6247), 513-516

Cas no 850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole)

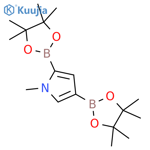

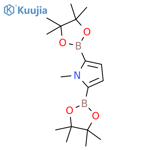

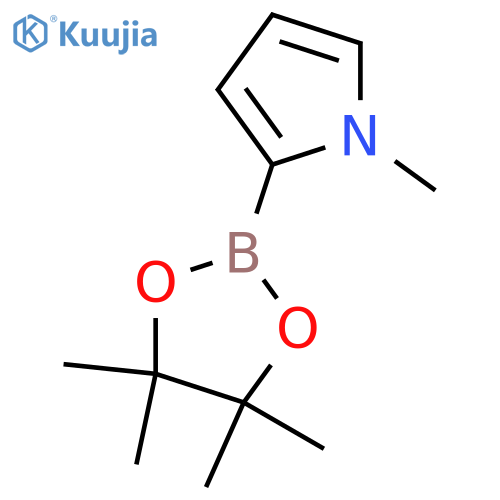

850567-47-4 structure

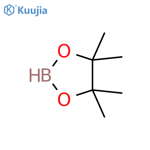

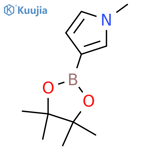

Produktname:1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

CAS-Nr.:850567-47-4

MF:C11H18BNO2

MW:207.077123165131

MDL:MFCD06659917

CID:720652

PubChem ID:44118773

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 1-Methylpyrrole-2-boronic acid pinacol ester

- 1H-Pyrrole,1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-

- 1-Methyl-1H-pyrrole-2-boronic acid pinacol ester

- 1-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole

- 1-Methyl-2-pyrroleboronic acid pinacol ester

- N-Methylpyrrole-2-boronic acid, pinacol ester

- 1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole (ACI)

- 1-Methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

- 2-(1-Methylpyrrol-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- PS-9730

- 1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester

- 1H-PYRROLE, 1-METHYL-2-(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-

- EN300-212511

- DTXSID90656979

- 1-methyl-2-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrrole

- AKOS016003834

- SCHEMBL30717

- SY031069

- 850567-47-4

- MFCD06659917

- CS-0006834

- AB26630

- BBL103742

- STL557552

- N-Methylpyrrole-2-boronic acid,pinacol ester

- AT15983

-

- MDL: MFCD06659917

- Inchi: 1S/C11H18BNO2/c1-10(2)11(3,4)15-12(14-10)9-7-6-8-13(9)5/h6-8H,1-5H3

- InChI-Schlüssel: OEQQEXKRORJZPR-UHFFFAOYSA-N

- Lächelt: O1C(C)(C)C(C)(C)OB1C1N(C)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 207.14300

- Monoisotopenmasse: 207.143

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 15

- Anzahl drehbarer Bindungen: 1

- Komplexität: 239

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 23.4A^2

Experimentelle Eigenschaften

- Dichte: 0.99

- Schmelzpunkt: 44-49 °C

- Siedepunkt: 296.9 ℃ at 760 mmHg

- Flammpunkt: Fahrenheit: 179.6° f< br / >Celsius: 82° C< br / >

- Brechungsindex: 1.487

- PSA: 23.39000

- LogP: 1.32430

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Sicherheitsinformationen

- Gefahrenhinweis: Harmful/Store under -20C

- Transportnummer gefährlicher Stoffe:NONH for all modes of transport

- WGK Deutschland:2

- Lagerzustand:−20°C

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| abcr | AB200802-25 g |

N-Methylpyrrole-2-boronic acid, pinacol ester; . |

850567-47-4 | 25g |

€994.00 | 2023-06-23 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1076840-10g |

1-Methylpyrrole-2-boronic acid pinacol ester |

850567-47-4 | 98% | 10g |

¥1886.00 | 2024-07-28 | |

| Enamine | EN300-212511-0.25g |

1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 0.25g |

$65.0 | 2023-09-16 | ||

| Enamine | EN300-212511-10.0g |

1-methyl-2-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 10.0g |

$793.0 | 2023-07-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-258792-1g |

1-Methyl-1H-pyrrole-2-boronic acid, pinacol ester, |

850567-47-4 | 1g |

¥436.00 | 2023-09-05 | ||

| eNovation Chemicals LLC | Y1194868-5g |

1-Methylpyrrole-2-boronic Acid Pinacol Ester |

850567-47-4 | 97% | 5g |

$220 | 2023-09-01 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-50mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 50mg |

65.0CNY | 2021-08-04 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-RQ764-200mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 200mg |

151.0CNY | 2021-08-04 | |

| Alichem | A109004981-10g |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 97% | 10g |

$224.70 | 2023-08-31 | |

| Ambeed | A565018-100mg |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole |

850567-47-4 | 98% | 100mg |

$10.0 | 2024-04-17 |

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Catalysts: 1-(2-Borylphenyl)-2,2,6,6-tetramethylpiperidine Solvents: Chloroform ; 5 h, rt → 80 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Catalysts: Bis[(1,2,3,4,5-η)-1,2,3,4,5-pentamethyl-2,4-cyclopentadien-1-yl](tetrahydrofuran… Solvents: Octane ; 24 h, 80 °C

Referenz

Ortho-Selective C-H Borylation of Aromatic Ethers with Pinacol-borane by Organo Rare-Earth Catalysts

,

ACS Catalysis,

2018,

8(6),

5017-5022

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 192 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

Referenz

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: 4,5-Diazafluorene , Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium Solvents: Tetrahydrofuran ; 2 min, rt

1.2 12 h, 40 °C

1.2 12 h, 40 °C

Referenz

Iridium-Catalyzed Ligand-Controlled Remote para-Selective C-H Activation and Borylation of Twisted Aromatic Amides

,

Angewandte Chemie,

2022,

61(27),

Synthetic Routes 5

Reaktionsbedingungen

1.1 Catalysts: 2346606-58-2 ; 18 h, 100 °C

Referenz

Catalytic C-H Borylation Using Iron Complexes Bearing 4,5,6,7-Tetrahydroisoindol-2-ide-Based PNP-Type Pincer Ligand

,

Chemistry - An Asian Journal,

2019,

14(12),

2097-2101

Synthetic Routes 6

Reaktionsbedingungen

1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C

Referenz

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 7

Reaktionsbedingungen

1.1 Solvents: Toluene ; 5 h, rt → 80 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referenz

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Triethylamine Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 2 h, 80 °C

Referenz

- Metal-Free Borylation of Heteroarenes Using Ambiphilic Aminoboranes: On the Importance of Sterics in Frustrated Lewis Pair C-H Bond Activation, Journal of the American Chemical Society, 2017, 139(41), 14714-14723

Synthetic Routes 9

Reaktionsbedingungen

1.1 Catalysts: Borate(1-), [2-(diethylamino)phenyl]trifluoro-, hydrogen (1:1), (T-4)- ; 10 min, rt; 2 h, 80 °C

Referenz

- Precatalysts and process for the metal-free functionalization of sp2 carbons using the same, United States, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Solvents: Hexamethylbenzene , Chloroform-d ; 16 h, rt → 80 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

2.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referenz

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Triethylamine , Aluminum chloride , 2-Chloro-1,3,2-benzodioxaborole Solvents: Dichloromethane ; 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

1.2 20 h, 20 °C

1.3 Reagents: Triethylamine ; 1 h, 20 °C

Referenz

Pinacol boronates by direct arene borylation with borenium cations

,

Angewandte Chemie,

2011,

50(9),

2102-2106

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: [[1,3-Bis[2,6-bis(1-methylethyl)phenyl]-2-phenyl-1H-imidazolium-4,5-diyl]-1,2-ph… Solvents: Methylcyclohexane ; 16 h, 80 °C

Referenz

Nickel-Catalyzed C(sp2)-H Borylation of Arenes

,

Organometallics,

2019,

38(17),

3286-3293

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Sodium tert-butoxide Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) ; 5 min, rt

1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt

1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt

1.2 Reagents: N,N-Bis(1-methylethyl)boranamine ; 18 h, 110 °C; 110 °C → rt

1.3 Solvents: Tetrahydrofuran ; 1.5 h, rt

Referenz

Iridium/N-heterocyclic carbene-catalyzed C-H borylation of arenes by diisopropylaminoborane

,

Beilstein Journal of Organic Chemistry,

2016,

12,

654-661

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: (Dimethyl sulfide)trihydroboron Solvents: Toluene ; 2 h, -80 °C; 1 h, -80 °C → rt; overnight, rt

1.2 Reagents: Bromotrimethylsilane ; 4 h, rt

2.1 Solvents: Toluene ; 5 h, rt → 80 °C

3.1 Solvents: Chloroform-d ; 30 min, 20 °C

1.2 Reagents: Bromotrimethylsilane ; 4 h, rt

2.1 Solvents: Toluene ; 5 h, rt → 80 °C

3.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referenz

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: (T-4)-Bis[1,3-dihydro-1,3-bis(1-methylethyl)-2H-imidazol-2-ylidene]bis(2-methyl-… ; 5 min, rt

1.2 48 h, 80 °C

1.2 48 h, 80 °C

Referenz

Cobalt-Catalyzed C-H Borylation of Alkyl Arenes and Heteroarenes Including the First Selective Borylations of Secondary Benzylic C-H Bonds

,

Organometallics,

2018,

37(10),

1567-1574

Synthetic Routes 16

Reaktionsbedingungen

1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C

Referenz

C-H borylation by platinum catalysis

,

Bulletin of the Chemical Society of Japan,

2017,

90(3),

332-342

Synthetic Routes 17

Reaktionsbedingungen

1.1 Catalysts: Sodium tert-butoxide , Bis(1,5-cyclooctadiene)nickel , 1H-Imidazolium, 1,3-dicyclohexyl-, chloride (1:1) Solvents: 1-Methylpyrrole ; 20 h, 80 °C

Referenz

Nickel-catalyzed borylation of arenes and indoles via C-H bond cleavage

,

Chemical Communications (Cambridge,

2015,

51(30),

6508-6511

Synthetic Routes 18

Reaktionsbedingungen

1.1 Solvents: Chloroform-d ; 30 min, 20 °C

Referenz

Metal-free catalytic C-H bond activation and borylation of heteroarenes

,

Science (Washington,

2015,

349(6247),

513-516

Synthetic Routes 19

Reaktionsbedingungen

1.1 Catalysts: [1,3-Bis(η2-ethenyl)-1,1,3,3-tetramethyldisiloxane](1,3-dicyclohexyl-1,3-dihydro… Solvents: Heptane ; 20 h, 100 °C

Referenz

C-H Functionalization at Sterically Congested Positions by the Platinum-Catalyzed Borylation of Arenes

,

Journal of the American Chemical Society,

2015,

137(38),

12211-12214

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Raw materials

- N-Methylpyrrole-d4 (ring-d4)

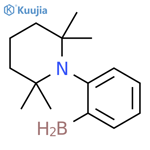

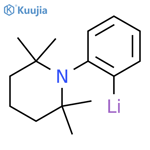

- Lithium, [2-(2,2,6,6-tetramethyl-1-piperidinyl)phenyl]-

- Piperidine, 1-(2-borylphenyl)-2,2,6,6-tetramethyl-

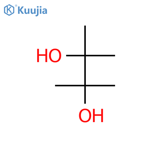

- 2,3-Dimethylbutane-2,3-diol

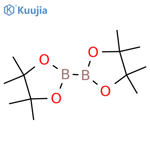

- Bis(pinacolato)diborane

- Pinacolborane

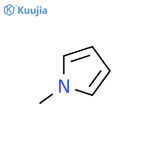

- N-Methylpyrrole

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Preparation Products

1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole Verwandte Literatur

-

Kaixia Zhang,Xiaolei Shen Analyst, 2013,138, 1828-1834

-

Y. Zhao,F. Schwemmer,S. Zehnle Lab Chip, 2015,15, 4133-4137

-

Aaron R. Funk,Efram Goldberg,Eddie L. Chang,Scott A. Trammell,D. Andrew Knight Dalton Trans., 2013,42, 15617-15624

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

850567-47-4 (1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole) Verwandte Produkte

- 1552866-10-0(octahydrospirocyclopentane-1,5'-indole)

- 2172570-49-7(2-(5-cyclopropyl-1-ethyl-1H-1,2,3-triazol-4-yl)acetamide)

- 2098029-98-0(3-(1-ethyl-1H-pyrrol-2-yl)-5-(pyrrolidin-3-yl)-1,2,4-oxadiazole)

- 391226-12-3(2-bromo-3-methyl-N-5-(4-methylphenyl)-1,3,4-thiadiazol-2-ylbutanamide)

- 897360-16-6(Pyrido[3,2-d]pyrimidin-4(1H)-one, 7-chloro-)

- 1172254-39-5(4-(benzyloxy)-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid)

- 2763755-87-7(2-(2,3-dihydro-1H-indol-2-yl)ethan-1-amine dihydrochloride)

- 68133-98-2(N-4-Nitrobenzyl-N-Propylamine Hydrochloride)

- 232612-28-1(Methyl 2-(((tert-butoxycarbonyl)amino)methyl)thiazole-5-carboxylate)

- 868675-80-3(N-(6-fluoro-1,3-benzothiazol-2-yl)-4-{methyl(oxolan-2-yl)methylsulfamoyl}benzamide)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:850567-47-4)1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole

Reinheit:99%

Menge:5g

Preis ($):154.0